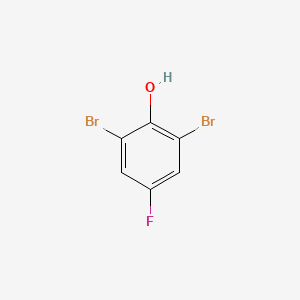

2,6-Dibromo-4-fluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190640. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dibromo-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAZCUUOWIDAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187969 | |

| Record name | 2,6-Dibromo-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-20-7 | |

| Record name | 2,6-Dibromo-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-4-fluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 344-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibromo-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromo-4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dibromo-4-fluorophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2D5D667PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dibromo-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Dibromo-4-fluorophenol, a key building block in organic synthesis.[1] This versatile compound is particularly valuable in the development of pharmaceuticals and agrochemicals, where the inclusion of bromine and fluorine atoms can enhance biological activity and metabolic stability.[1][2] Researchers utilize this intermediate in the creation of novel compounds, including potent antimicrobial agents and herbicides.[1]

Physicochemical Properties and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 344-20-7[1] |

| Molecular Formula | C₆H₃Br₂FO[1] |

| Molecular Weight | 269.9 g/mol [1] |

| Melting Point | 55 - 58 °C[1] |

| Boiling Point | 219.5 ± 35.0 °C (Predicted)[3] |

| Appearance | White to off-white solid or powder to crystalline.[1][4] |

| Purity | ≥ 98% (GC)[1] |

| Solubility | Soluble in Methanol.[3] |

| Storage Conditions | Store at 2 - 8 °C under an inert gas (nitrogen or argon).[1][3] |

Table 2: Spectroscopic Characterization Data of this compound

| Technique | Description |

| ¹H NMR | The ¹H NMR spectrum is a key technique for confirming the structure of the compound.[5] |

| ¹³C NMR | The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[6][7] |

| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the functional groups present in the molecule.[6] |

| Mass Spectrometry (MS) | Mass spectrometry confirms the molecular weight of the compound.[6] The mass of the molecular ion is 268.[6] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic aromatic substitution of 4-fluorophenol with bromine. The hydroxyl group of the phenol is a strong activating group, directing the incoming bromine electrophiles to the ortho positions.[2]

Experimental Workflow for Synthesis

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the di-bromination of phenols.[2]

Materials:

-

4-Fluorophenol

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Water (H₂O)

-

Sodium bisulfite or Sodium thiosulfate solution (for quenching)

-

Round-bottom flask

-

Dropping funnel

-

Stirring apparatus

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1 mole of 4-fluorophenol in a suitable amount of glacial acetic acid.[2]

-

Prepare a solution of at least 2 moles of bromine in glacial acetic acid.[2]

-

Slowly add the bromine solution to the 4-fluorophenol solution dropwise using a dropping funnel, while stirring the reaction mixture.

-

After the addition is complete, continue to stir the mixture for an additional period to ensure the reaction goes to completion.

-

Quench any excess bromine by carefully adding a solution of sodium bisulfite or sodium thiosulfate until the red-orange color of bromine disappears.

-

Pour the reaction mixture into a larger volume of cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with water to remove any remaining acetic acid and inorganic salts.

-

Dry the product, for instance, in a vacuum desiccator over a drying agent.

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent.

Safety Precautions: Bromine is a highly corrosive, toxic, and volatile substance.[2] All manipulations involving bromine must be performed in a well-ventilated chemical fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.[2] A solution of sodium thiosulfate or sodium bisulfite should be readily available to neutralize any spills.[2]

Characterization Protocols

1. Melting Point Determination: The melting point of the synthesized this compound can be determined using a standard melting point apparatus. A small amount of the dried crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded and compared to the literature value.[8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The spectra are acquired, and the chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure of the molecule.

3. Infrared (IR) Spectroscopy:

-

The IR spectrum is obtained using an FTIR spectrometer.

-

A small amount of the solid sample is placed on the ATR crystal, or a KBr pellet is prepared.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.[9]

-

The characteristic absorption bands for the O-H, C-H (aromatic), C-F, C-Br, and C=C bonds are identified to confirm the presence of the respective functional groups.

4. Gas Chromatography-Mass Spectrometry (GC-MS):

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is prepared.[9]

-

The solution is injected into the GC, which separates the compound from any impurities.[9]

-

The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact).[9]

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, which can be used to confirm the molecular weight and fragmentation pattern of the compound.[9]

Logical Workflow for Synthesis and Characterization

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 344-20-7 [m.chemicalbook.com]

- 4. strem.com [strem.com]

- 5. This compound(344-20-7) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(344-20-7) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Data of 2,6-Dibromo-4-fluorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,6-Dibromo-4-fluorophenol. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and drug development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Aromatic C-H |

| Data not available in search results | Data not available in search results | Data not available in search results | Phenolic O-H |

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C-Br |

| Data not available in search results | C-H |

| Data not available in search results | C-F |

| Data not available in search results | C-OH |

Note: Specific chemical shift values for ¹H and ¹³C NMR were not explicitly available in the initial search results. The tables are structured to be populated with experimental data.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopy Data (Technique: ATR)

| Wave Number (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | Data not available in search results | O-H stretch |

| Data not available in search results | Data not available in search results | C-H stretch (aromatic) |

| Data not available in search results | Data not available in search results | C=C stretch (aromatic) |

| Data not available in search results | Data not available in search results | C-O stretch |

| Data not available in search results | Data not available in search results | C-F stretch |

| Data not available in search results | Data not available in search results | C-Br stretch |

Note: A specific peak list for the IR spectrum was not available in the initial search results. The table indicates the expected absorption regions for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Technique: GC-MS with Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results | Data not available in search results | [M]⁺ (Molecular Ion) |

| Data not available in search results | Data not available in search results | [M+2]⁺ |

| Data not available in search results | Data not available in search results | [M+4]⁺ |

| Data not available in search results | Data not available in search results | Fragment Ions |

Note: Detailed mass-to-charge ratios and relative intensities were not available in the initial search results. The table is designed to present the key features of the mass spectrum, including the isotopic pattern expected for a dibrominated compound.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of halogenated phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing. The solution is then filtered into a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is employed to simplify the spectrum to a series of singlets for each unique carbon atom.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,6-Dibromo-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-Dibromo-4-fluorophenol. The document details the expected spectral data, provides a standard experimental protocol for data acquisition, and includes a visual representation of the molecular structure and its NMR-active nuclei.

Introduction

This compound is a halogenated aromatic compound of interest in various fields, including organic synthesis and materials science. The structural elucidation and purity assessment of this compound are critically dependent on spectroscopic techniques, with NMR being the most powerful tool. This guide interprets the characteristic signals in the ¹H and ¹³C NMR spectra, providing a foundational understanding for researchers working with this and related molecules.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, owing to the molecule's symmetry. The key signals correspond to the phenolic hydroxyl proton and the two equivalent aromatic protons.

Table 1: ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| OH | ~5.0 - 6.0 | Singlet (broad) | 1H | Phenolic Hydroxyl |

| Ar-H | ~7.2 - 7.4 | Doublet | 2H | H-3, H-5 |

Note: The chemical shift of the hydroxyl proton (OH) can vary significantly depending on the solvent, concentration, and temperature. The aromatic proton signal (H-3, H-5) appears as a doublet due to coupling with the adjacent fluorine atom.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the halogen substituents and the hydroxyl group.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 (d) | C-4 (ipso-F) |

| ~145-150 | C-1 (ipso-OH) |

| ~120-125 (d) | C-3, C-5 |

| ~105-110 | C-2, C-6 (ipso-Br) |

Note: The signals for C-4 and C-3/C-5 are expected to appear as doublets due to carbon-fluorine coupling (¹JCF and ²JCF, respectively).

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

a) Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

b) ¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Temperature: 298 K.

-

Number of Scans: 8-16.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

c) ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz (for a 400 MHz ¹H instrument) or higher.

-

Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound, highlighting the unique proton and carbon environments relevant to the NMR analysis.

Caption: Molecular structure of this compound with annotations for ¹H NMR signals.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2,6-Dibromo-4-fluorophenol and Its Analogues

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 2,6-dibromophenol and its halogenated analogues, offering valuable insights for researchers, scientists, and drug development professionals. While the specific crystal structure of 2,6-Dibromo-4-fluorophenol is not publicly available, this paper leverages detailed crystallographic data from its close analogues to predict its structural properties and explore the impact of halogen substitution on solid-state packing and intermolecular interactions. This information is crucial for understanding the physicochemical properties and biological activities of this class of compounds.

Introduction

Halogenated phenols are a significant class of organic compounds with diverse applications in medicinal chemistry and materials science. The introduction of halogen atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and ability to form specific intermolecular interactions, such as hydrogen and halogen bonds. This compound and its analogues are of particular interest due to their potential as enzyme inhibitors and anticancer agents.[1][2][3] A thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel therapeutic agents.

This guide summarizes the available crystallographic data for key analogues of this compound, details the experimental protocols for their synthesis and structural determination, and explores the biological pathways potentially modulated by these compounds.

Crystal Structure of 2,6-Dihalogenated Phenols

The crystal structures of several 2,6-dihalogenated phenols have been determined by single-crystal X-ray diffraction. A recurring theme in their solid-state arrangement is the interplay between O-H···O hydrogen bonds and halogen···halogen interactions, which dictates the overall crystal packing.

A detailed study on 2,6-dibromophenol revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁, a common space group for 2,6-dihalophenols.[4][5] This consistent packing motif allows for a comparative analysis of the influence of different halogen substituents on the supramolecular architecture.

Tabulated Crystallographic Data

The following tables summarize the key crystallographic data for 2,6-dibromophenol and its analogues.

Table 1: Crystal Data and Structure Refinement for 2,6-Dihalogenated Phenols

| Parameter | 2,6-Dibromophenol[4][6] | 2,6-Difluorophenol[4] | 2-Bromo-6-chlorophenol[4] |

| Empirical Formula | C₆H₄Br₂O | C₆H₄F₂O | C₆H₄BrClO |

| Formula Weight | 251.90 g/mol | 130.09 g/mol | 207.45 g/mol |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 5.867(1) | 4.928(1) | 5.623(1) |

| b (Å) | 10.175(2) | 10.175(2) | 10.175(2) |

| c (Å) | 10.916(2) | 10.916(2) | 10.916(2) |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 90 | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 651.5(2) | 547.4(2) | 620.1(2) |

| Z | 4 | 4 | 4 |

| Calculated Density (g/cm³) | 2.569 | 1.578 | 2.221 |

Table 2: Selected Bond Lengths (Å) for 2,6-Dibromophenol [6]

| Bond | Length (Å) |

| C1-O1 | 1.361(8) |

| Br1-C2 | 1.883(7) |

| Br2-C6 | 1.893(7) |

Experimental Protocols

Synthesis of 2,6-Dibromophenol Analogues

The synthesis of 2,6-dihalogenated phenols can be achieved through electrophilic halogenation of the corresponding phenol. A general procedure for the synthesis of 2,6-dibromophenol is outlined below.

Workflow for the Synthesis of 2,6-Dibromophenol

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dibromo-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-fluorophenol is a halogenated aromatic organic compound that serves as a crucial building block in synthetic organic chemistry. Its unique molecular structure, featuring two bromine atoms and a fluorine atom on a phenol ring, imparts specific reactivity and properties that make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presence of bromine atoms provides reactive sites for various cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and insights into its role in the synthesis of bioactive compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, reaction optimization, and integration into synthetic workflows.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Br₂FO | |

| Molecular Weight | 269.90 g/mol | |

| Appearance | White to off-white or pale-yellow solid/crystalline powder | |

| Melting Point | 55-58 °C | |

| Boiling Point | 219.5 ± 35.0 °C (Predicted) | |

| pKa | 6.92 ± 0.23 (Predicted) | |

| Solubility | Soluble in Methanol | |

| Density | 2.168 ± 0.06 g/cm³ (Predicted) | |

| CAS Number | 344-20-7 |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of chemical compounds. The following sections outline the methodologies for key experiments.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.

-

The temperature at which the solid first begins to melt (the onset of liquid formation) and the temperature at which the entire sample becomes a clear liquid are recorded.

-

A pure compound will exhibit a sharp melting range of 1-2°C.

A Comprehensive Technical Guide to the Quantum Chemical Calculations of 2,6-Dibromo-4-fluorophenol

This guide provides an in-depth overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 2,6-Dibromo-4-fluorophenol. Aimed at researchers, scientists, and professionals in drug development, this document outlines the standard computational methodologies, expected data outputs, and the interplay between theoretical and experimental results. While direct computational studies on this compound are not extensively available in public literature, this guide synthesizes methodologies from computational studies of structurally similar halogenated phenols to provide a robust predictive framework.

Theoretical Background and Computational Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemistry for predicting the structural, spectroscopic, and electronic properties of molecules. For halogenated phenols, DFT methods have been shown to provide results that are in good agreement with experimental data.[1][2][3]

Experimental Protocols (Computational Details):

A typical computational study of this compound would involve the following steps:

-

Molecular Structure Optimization: The initial geometry of the molecule is optimized to find the lowest energy conformation. This is crucial as all subsequent calculations are performed on this optimized structure. A popular and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311+G(d,p) or 6-311++G(d,p).[3][4] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic distribution in a molecule with lone pairs and for calculating properties like vibrational frequencies.

-

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

-

Electronic Property Analysis: Key electronic properties are derived from the optimized geometry. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[4] The energy gap between HOMO and LUMO provides insights into the chemical stability of the molecule. Other properties such as the molecular electrostatic potential (MEP), and Mulliken charge distribution are also commonly calculated to understand the charge distribution and reactive sites of the molecule.[4]

-

NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C).[1][2][3] These theoretical predictions can be invaluable in assigning experimental NMR spectra.

-

Software: These calculations are typically carried out using quantum chemistry software packages like Gaussian, GAMESS, or ORCA.

Data Presentation: Predicted Quantum Chemical Properties

The following tables summarize the expected quantitative data from quantum chemical calculations on this compound, based on typical results for similar molecules.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-O | ~1.35 |

| O-H | ~0.96 |

| C-F | ~1.36 |

| C-Br | ~1.90 |

| C-C (aromatic) | ~1.39 |

| C-H (aromatic) | ~1.08 |

| Bond Angles (˚) | |

| C-O-H | ~109.0 |

| C-C-O | ~120.0 |

| C-C-F | ~120.0 |

| C-C-Br | ~120.0 |

| C-C-C (aromatic) | ~120.0 |

| Dihedral Angles (˚) | |

| C-C-O-H | ~0.0 or 180.0 |

Table 2: Predicted Vibrational Frequencies and Assignments

| Mode | Predicted Wavenumber (cm⁻¹) | Assignment |

| ν(O-H) | ~3600 | O-H stretching |

| ν(C-H) | ~3100 | Aromatic C-H stretching |

| ν(C=C) | ~1600-1400 | Aromatic C=C stretching |

| δ(O-H) | ~1350 | O-H in-plane bending |

| ν(C-O) | ~1250 | C-O stretching |

| ν(C-F) | ~1200 | C-F stretching |

| ν(C-Br) | ~600-500 | C-Br stretching |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Energy Gap | - |

| Ionization Potential | - |

| Electron Affinity | - |

| Electronegativity | - |

| Chemical Hardness | - |

| Dipole Moment | - |

Note: Specific energy values require actual calculations to be performed.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | Predicted ¹³C Chemical Shift | Predicted ¹H Chemical Shift |

| C1-OH | - | - |

| C2-Br | - | - |

| C3-H | - | - |

| C4-F | - | - |

| C5-H | - | - |

| C6-Br | - | - |

| O-H | - | - |

Note: Specific chemical shift values require actual calculations to be performed.

Visualization of Workflows and Relationships

Diagram 1: Computational Workflow

Caption: Workflow for quantum chemical analysis of this compound.

Diagram 2: Theory-Experiment Correlation

Caption: Correlation between theoretical predictions and experimental validation.

References

Acidity and pKa of 2,6-Dibromo-4-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa value of 2,6-Dibromo-4-fluorophenol. It includes a comparative analysis of its acidity with related phenolic compounds, detailed experimental protocols for pKa determination, and a discussion of the structural factors influencing its acidic properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Executive Summary

This compound is a halogenated phenol of interest in organic synthesis and medicinal chemistry. Its acidity, quantified by its pKa value, is a critical parameter influencing its reactivity, solubility, and pharmacokinetic properties. The predicted pKa of this compound is approximately 6.92 ± 0.23.[1] This value indicates that it is a moderately weak acid, with its acidity significantly influenced by the electronic effects of its halogen substituents. This guide delves into the experimental and theoretical basis for this acidity.

Data Presentation: pKa Values of this compound and Related Compounds

The acidity of a phenol is profoundly affected by the nature and position of substituents on the aromatic ring. The table below presents the pKa value of this compound alongside those of related phenols for comparative analysis.

| Compound | pKa Value | Reference(s) |

| Phenol | ~10 | [2] |

| 4-Fluorophenol | 9.89 | [3] |

| 2,6-Dibromophenol | 6.89 | [4] |

| This compound | 6.92 ± 0.23 (Predicted) | [1] |

| 2-Fluorophenol | 8.7 | [5][6] |

| 3-Fluorophenol | 9.3 | [5][6] |

| 4-Bromophenol | 9.17 | |

| 4-Chlorophenol | 9.41 |

Factors Influencing Acidity

The acidity of phenols is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the phenoxide ion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa value).[2][7][8] Conversely, electron-donating groups destabilize the phenoxide ion and decrease acidity.

In the case of this compound, the halogen substituents (bromine and fluorine) are electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity. This effect is most pronounced when the substituents are ortho or para to the hydroxyl group. The two bromine atoms at the ortho positions (positions 2 and 6) exert a strong inductive effect, significantly stabilizing the phenoxide ion and increasing the acidity compared to phenol.

The fluorine atom at the para position (position 4) also contributes to the stabilization of the phenoxide ion through its inductive effect. While fluorine can also exert an electron-donating resonance effect (+R effect), the inductive effect is generally considered to be more dominant for halogens in determining the acidity of phenols.

Experimental Protocols for pKa Determination

Due to the low aqueous solubility of many halogenated phenols, including this compound, standard aqueous titration methods may not be suitable. Potentiometric titration in a co-solvent system and spectrophotometric methods are commonly employed for such compounds.[9][10][11]

Potentiometric Titration in a Co-solvent System

This method involves titrating the compound with a strong base in a mixed solvent system (e.g., methanol-water or a multicomponent mixture like methanol, dioxane, and acetonitrile in water) and monitoring the pH using a calibrated pH electrode.[9][10][11][12][13] The apparent pKa (psKa) in the co-solvent is then extrapolated to obtain the aqueous pKa.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the titrant, typically 0.1 M NaOH, in the chosen co-solvent mixture. Ensure the titrant is carbonate-free.

-

Accurately weigh and dissolve this compound in a series of co-solvent/water mixtures of varying compositions (e.g., 30%, 40%, 50%, 60% organic solvent). The concentration of the analyte should be around 1-10 mM.

-

Calibrate the pH electrode using standard buffer solutions prepared in the same co-solvent compositions as the sample solutions.

-

-

Titration Procedure:

-

Place a known volume of the analyte solution in a thermostatted titration vessel.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved CO2.

-

Titrate the solution with the standardized base, adding small, precise increments of the titrant.

-

Record the pH reading after each addition, ensuring the reading is stable.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to obtain the titration curve.

-

Determine the equivalence point from the inflection point of the curve (or by analyzing the first or second derivative).

-

The pH at the half-equivalence point corresponds to the psKa in that specific co-solvent mixture.

-

Extrapolate the psKa values obtained in the different co-solvent mixtures to 0% organic solvent to determine the aqueous pKa. The Yasuda-Shedlovsky plot is a commonly used extrapolation method.[10][11]

-

UV-Vis Spectrophotometric Method

This method is based on the principle that the acidic (phenol) and basic (phenoxide) forms of the compound have different UV-Vis absorption spectra.[14][15][16] By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the ratio of the two species can be determined, and from this, the pKa can be calculated.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa of the compound (e.g., from pH 5 to 9).

-

Prepare two reference solutions: one at a very low pH (e.g., pH 2) where the compound is fully protonated (acidic form), and one at a very high pH (e.g., pH 12) where it is fully deprotonated (basic form).

-

-

Spectrophotometric Measurements:

-

Record the UV-Vis absorption spectra of the acidic and basic reference solutions to identify the wavelengths of maximum absorbance for both species.

-

For each buffer solution, add a small, constant aliquot of the stock solution and record the absorbance at the chosen analytical wavelength(s).

-

-

Data Analysis:

-

The pKa can be determined by plotting the absorbance versus pH and fitting the data to the appropriate sigmoidal curve.

-

Alternatively, the pKa can be calculated using the following equation for each buffer solution: pKa = pH + log[(A - AB) / (AA - A)] where:

-

A is the absorbance of the sample in the buffer solution.

-

AA is the absorbance of the fully protonated (acidic) form.

-

AB is the absorbance of the fully deprotonated (basic) form.

-

-

The final pKa is the average of the values calculated from the measurements in the different buffer solutions.

-

Conclusion

The acidity of this compound, reflected in its predicted pKa of 6.92 ± 0.23, is a key determinant of its chemical behavior. This increased acidity relative to phenol is a direct consequence of the electron-withdrawing inductive effects of the two ortho-bromine atoms and the para-fluorine atom, which stabilize the conjugate phenoxide base. For professionals in drug development and chemical synthesis, a thorough understanding and accurate determination of this parameter are crucial for predicting reaction outcomes, formulating stable preparations, and modeling physiological disposition. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the pKa of this and other sparingly soluble phenolic compounds.

References

- 1. This compound CAS#: 344-20-7 [m.chemicalbook.com]

- 2. vanderbilt.edu [vanderbilt.edu]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. frontiersin.org [frontiersin.org]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 8. The Effect of Substituents on pKa | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 10. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 15. researchgate.net [researchgate.net]

- 16. web.pdx.edu [web.pdx.edu]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,6-Dibromo-4-fluorophenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dibromo-4-fluorophenol is a halogenated aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its utility in the production of specialty polymers to enhance their thermal stability suggests that the molecule itself possesses a degree of thermal resilience.[2] Understanding the thermal stability and decomposition profile of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. This technical guide outlines the methodologies to assess its thermal properties and predicts potential decomposition pathways.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃Br₂FO | [2] |

| Molecular Weight | 269.89 g/mol | [3] |

| Melting Point | 55-58 °C | [2] |

| Boiling Point | 219.5 ± 35.0 °C (Predicted) | [3] |

| Appearance | White to orange to green powder to crystalline solid | [2] |

| Storage Conditions | 2-8 °C under inert gas (nitrogen or Argon) | [3] |

Experimental Protocols for Thermal Analysis

Detailed experimental protocols are essential for the accurate assessment of the thermal stability of this compound. The following sections describe standard methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) for decomposition product analysis.

TGA is utilized to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset of decomposition and the temperature ranges of mass loss for this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

For oxidative stability studies, a controlled flow of air or oxygen can be used.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

The onset temperature of decomposition is determined from the initial point of significant weight loss.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of decomposition.

-

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To determine the melting point, heat of fusion, and any other phase transitions or decomposition exotherms/endotherms of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to a temperature above its expected decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

The melting point is determined as the onset or peak temperature of the melting endotherm.

-

The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Exothermic or endothermic peaks at higher temperatures may indicate decomposition.

-

GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile compounds produced during thermal decomposition.

Objective: To identify the chemical composition of the decomposition products of this compound.

Apparatus: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS).

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-1.0 mg) of this compound into a pyrolysis tube.

-

Pyrolysis:

-

The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere (e.g., helium).

-

-

GC Separation:

-

The volatile decomposition products are swept into the GC column.

-

A suitable GC column (e.g., a non-polar or medium-polarity column) is used to separate the individual components of the mixture.

-

A temperature program is applied to the GC oven to elute the compounds.

-

-

MS Detection and Identification:

-

The separated compounds are introduced into the mass spectrometer.

-

Mass spectra are recorded for each eluted compound.

-

The identification of the compounds is achieved by comparing their mass spectra with a spectral library (e.g., NIST).

-

Predicted Thermal Decomposition Pathways and Products

While specific experimental data is lacking, the thermal decomposition of this compound is expected to proceed through pathways common to other brominated phenols and flame retardants.[2][4] The primary decomposition mechanism is likely to involve the cleavage of the C-Br and C-F bonds, as well as the degradation of the aromatic ring.

Predicted Decomposition Products:

Based on studies of similar compounds, the following products are predicted to be formed during the thermal decomposition of this compound.

| Product Class | Specific Examples | Reference(s) for Analogy |

| Brominated Phenols | 2-Bromo-4-fluorophenol, 4-Fluorophenol, Bromophenols | [5] |

| Brominated Benzenes | Bromobenzene, Dibromobenzene | [6] |

| Inorganic Gases | Hydrogen bromide (HBr), Hydrogen fluoride (HF) | [4] |

| Carbon Oxides | Carbon monoxide (CO), Carbon dioxide (CO₂) | [4] |

| Polyhalogenated Dioxins and Furans | Polybrominated dibenzo-p-dioxins (PBDDs), Polybrominated dibenzofurans (PBDFs) | [2] |

Visualization of Experimental Workflow

The logical flow of a comprehensive thermal stability analysis is depicted in the following diagram.

Caption: Workflow for Thermal Stability Analysis.

Conclusion

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition of this compound. Although direct experimental data is currently unavailable, the outlined protocols for TGA, DSC, and GC-MS, along with the predicted decomposition pathways, offer a solid foundation for researchers and scientists. The application of these methodologies will enable a thorough understanding of the thermal behavior of this compound, ensuring its safe and effective use in various applications. It is critical to perform these analyses under controlled conditions to obtain reliable and reproducible data. The potential for the formation of hazardous byproducts, such as hydrogen bromide and polyhalogenated dioxins/furans, underscores the importance of conducting thermal decomposition studies in a well-ventilated environment with appropriate safety precautions.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,6-Dibromo-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2,6-Dibromo-4-fluorophenol, a key halogenated intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document collates and presents data from foundational publications to modern streamlined protocols, offering a valuable resource for researchers in organic synthesis and drug development. Detailed experimental methodologies, quantitative data, and visual representations of synthetic pathways are provided to facilitate a deeper understanding of this compound's chemical history and application.

Introduction

This compound is a versatile chemical building block utilized in the development of novel bioactive molecules, including potent antimicrobial agents and herbicides. Its value in organic synthesis stems from the unique reactivity conferred by the two bromine atoms and the fluorine atom on the phenol ring. The bromine atoms provide reactive sites for cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules. This guide traces the historical synthesis of this compound, from its early preparations to more contemporary methods.

Historical Synthesis

The earliest documented synthesis of this compound is attributed to G. Jacini in 1948, as published in Gazzetta Chimica Italiana. This foundational method involved the direct bromination of 4-fluorophenol. Another significant early contribution was made by Hodgson and his collaborators in 1944, who, in the Journal of the American Chemical Society, detailed the nitration of halogenated phenols, including a method for the preparation of this compound as a precursor.

Jacini's Method (1948)

The first reported synthesis of this compound by Jacini involved the direct bromination of 4-fluorophenol. This method laid the groundwork for subsequent preparations of this important intermediate.

Hodgson's Contribution (1944)

While primarily focused on nitration reactions, the work of Hodgson and his team provided an early method for the synthesis of this compound. Their research, published in the Journal of the American Chemical Society, was a key step in the exploration of halogenated phenols.

Modern Synthetic Approach

Contemporary methods for the synthesis of this compound have been refined for improved yield, safety, and scalability. The most common approach remains the direct bromination of 4-fluorophenol, a process that leverages the principles of electrophilic aromatic substitution. The hydroxyl group of 4-fluorophenol is a strong activating group, directing the incoming bromine electrophile to the ortho positions.

Quantitative Data Summary

The following table summarizes the quantitative data for a modern synthesis of this compound from 4-fluorophenol.

| Parameter | Value |

| Starting Material | 4-Fluorophenol |

| Reagent | Bromine |

| Solvent | Dichloroethane |

| Reaction Temperature | 5-10 °C |

| Yield | Not explicitly stated |

| Melting Point | 55-57 °C |

Experimental Protocols

Modern Synthesis of this compound

This protocol details a representative modern procedure for the dibromination of 4-fluorophenol.

Materials:

-

4-Fluorophenol

-

Bromine (Br₂)

-

Dichloroethane

-

Sodium sulfite (Na₂SO₃)

-

10% Sodium hydroxide (NaOH) solution

-

20% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a 2 L reaction flask, combine 200 g (1.785 mol) of 4-fluorophenol with 300 mL of dichloroethane and stir until dissolved.

-

Cool the mixture to 5-10°C using an ice bath.

-

In a separate container, prepare a solution of 300 g (1.875 mol) of bromine in 150 mL of dichloroethane.

-

Slowly add the bromine solution dropwise to the cooled 4-fluorophenol solution over a period of 1-2 hours, maintaining the temperature between 5°C and 10°C.

-

After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.

-

Prepare a quenching solution by dissolving 33 g (0.26 mol) of sodium sulfite in 200 mL of water and add it to the reaction mixture to neutralize any excess bromine.

-

Allow the layers to separate in a separatory funnel.

-

Wash the organic layer with a mixed alkaline solution of 10% sodium hydroxide and 20% sodium bicarbonate to neutralize any remaining acids.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by distillation or recrystallization.

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathway and experimental workflow.

Caption: Historical Synthesis of this compound.

Caption: Modern Experimental Workflow for Synthesis.

Methodological & Application

Application Notes and Protocols: 2,6-Dibromo-4-fluorophenol as a Versatile Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6-Dibromo-4-fluorophenol is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring two reactive bromine atoms, a modulating fluorine atom, and a nucleophilic hydroxyl group, allows for a wide range of chemical transformations. The bromine atoms are amenable to various cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in medicinal chemistry. The phenolic hydroxyl group provides a handle for etherification, esterification, and can direct the regioselectivity of certain reactions. These attributes make this compound a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3]

Key Applications and Synthetic Pathways

The strategic positioning of functional groups on the this compound scaffold allows for its use in a variety of synthetic applications. The following diagram illustrates the principal synthetic routes originating from this building block.

Caption: Synthetic pathways from this compound.

Synthesis of Bioactive Molecules and Enzyme Inhibitors

This compound is a key starting material for the synthesis of various bioactive molecules, including enzyme inhibitors.[4] The dibromo-functionality allows for sequential or dual cross-coupling reactions to build molecular complexity, while the fluorophenol moiety is a common feature in many pharmacologically active compounds.

Experimental Protocol: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, a common step in the synthesis of enzyme inhibitors.

Workflow for the Synthesis and Evaluation of Enzyme Inhibitors:

Caption: A typical workflow for the synthesis and testing of enzyme inhibitors.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/water mixture, Toluene, or DMF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv. for mono-coupling or 2.2-3.0 equiv. for di-coupling), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (2-5 mol%) to the flask.

-

Under a positive flow of inert gas, add the degassed solvent.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired biaryl derivative.

Quantitative Data for Suzuki-Miyaura Coupling of Bromophenols:

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | (L1)₂Pd(OAc)₂ | K₂CO₃ | Aqueous | RT | < 1 | Quantitative | [5] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-24 | Not specified | [4] |

Note: L1 refers to 2-amino-4,6-dihydroxy-pyrimidine. Data is for the related 2-bromo-4-fluorophenol but is indicative for the dibromo analog.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on this compound are excellent handles for various palladium-catalyzed cross-coupling reactions, allowing for the sequential and selective formation of C-C and C-N bonds.[5][6]

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Sonogashira Coupling

This protocol details a representative Sonogashira coupling to introduce an alkynyl group.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

PdCl₂(PPh₃)₂

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine, Et₃N)

-

Solvent (e.g., Anhydrous THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-5 mol%).

-

Add anhydrous THF and degassed Et₃N.

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to 60 °C. Monitor progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify by column chromatography.[5]

Synthesis of this compound

While often purchased, this compound can be synthesized from 4-fluorophenol via electrophilic bromination.

Experimental Protocol: Dibromination of 4-Fluorophenol

This protocol is adapted from general methods for the dibromination of phenolic compounds.[7]

Materials:

-

4-Fluorophenol

-

Bromine (Br₂)

-

Glacial acetic acid

Procedure:

-

Dissolve 1 mole of 4-fluorophenol in a suitable amount of glacial acetic acid in a round-bottom flask.

-

Prepare a solution of at least 2 moles of bromine in glacial acetic acid.

-

With vigorous stirring, add the bromine solution dropwise to the 4-fluorophenol solution at room temperature over 2-3 hours.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes.

-

Heat the mixture on a steam bath (approx. 85°C) for one hour to drive off excess bromine. A stream of air can be passed through the mixture to aid removal.

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Stir until cool and allow crystallization to complete, preferably in an ice bath.

-

Collect the crystalline product by vacuum filtration on a Büchner funnel.

-

Wash the collected solid first with 50% aqueous acetic acid and then thoroughly with water.

-

Dry the product in an oven at 40-60°C or in a vacuum desiccator.[7]

Quantitative Data for Bromination of 4-Fluorophenol:

| Product | Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2-Bromo-4-fluorophenol | 4-Fluorophenol | Bromine | Dichloroethane | 5-10 | ~2.5 hours | 95 | [7] |

| This compound | 4-Fluorophenol | Bromine | Glacial Acetic Acid | RT then 85 | ~4 hours | Not specified | [7] |

Note: The yield for the dibromination is expected to be high under these conditions, analogous to similar reactions.

Further Derivatization: Nitration

The aromatic ring of brominated fluorophenols can undergo further electrophilic substitution, such as nitration, to introduce additional functional groups for subsequent transformations.

Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

This protocol describes the nitration of 2-bromo-4-fluorophenol.[8]

Materials:

-

2-Bromo-4-fluorophenol

-

Sulfuric acid-nitric acid nitrating mixture (molar ratio 1:5.5)

-

Chloroform

Procedure:

-

In a reaction flask, dissolve 0.05 mole of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.

-

Control the temperature at 20 °C and dropwise add 0.065 mole of the sulfuric acid-nitric acid nitrating mixture.

-

After the addition is complete, warm the mixture to 45 °C and react for 3 hours.

-

After the reaction is finished, wash the organic phase with water and saturated brine.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the filtrate to obtain the crude product.

-

Recrystallize the crude product from ethanol to obtain a light yellow product.[8]

Quantitative Data for Nitration:

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-4-fluorophenol | H₂SO₄/HNO₃ | Chloroform | 20 then 45 | 3 | 89 | [8] |

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a diverse range of chemical modifications, making it an important intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The protocols and data provided herein offer a solid foundation for researchers to explore the synthetic utility of this compound in their respective areas of research.

References

- 1. This compound CAS#: 344-20-7 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 344-20-7 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

Application Notes: Suzuki-Miyaura Coupling Reactions Using 2,6-Dibromo-4-fluorophenol

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This document provides detailed application notes and experimental protocols for the use of 2,6-Dibromo-4-fluorophenol as a substrate in these reactions. This versatile building block is of significant interest in medicinal chemistry and materials science, offering multiple reaction sites for the strategic synthesis of complex biaryl and polyaryl compounds.[3][4]

The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl.[4] In this compound, the two equivalent C-Br bonds provide an opportunity for either mono- or di-arylation. By carefully controlling the reaction stoichiometry and conditions, researchers can selectively synthesize either 2-aryl-6-bromo-4-fluorophenol or 2,6-diaryl-4-fluorophenol derivatives. These application notes provide starting points for methodology development that can be adapted and optimized for specific research needs.

Key Concepts and Strategy

The synthetic strategy hinges on the stoichiometry of the arylboronic acid coupling partner.

-

Mono-arylation: To achieve selective mono-substitution, the arylboronic acid is used as the limiting reagent (typically 1.0-1.2 equivalents). This favors the formation of the singly coupled product, leaving one C-Br bond available for subsequent, different cross-coupling reactions if desired.

-

Di-arylation: For the synthesis of symmetrical 2,6-diaryl products, an excess of the arylboronic acid is used (typically >2.2 equivalents) to drive the reaction to completion at both C-Br positions.

The general catalytic cycle for the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid in the presence of a base, and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][5][6]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation

The following tables summarize generalized reaction conditions for the mono- and di-arylation of this compound. These serve as a starting point for optimization.[7]

Table 1: Reaction Conditions for Mono-Arylation

| Parameter | Condition | Purpose |

|---|---|---|

| Arylboronic Acid | 1.1 equivalents | To selectively react at one C-Br site. |

| Pd Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | Standard, effective catalyst systems.[8] |

| Base | K₂CO₃ or K₃PO₄ (2.0 equivalents) | To facilitate the transmetalation step. |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Common solvent systems for Suzuki couplings. |

| Temperature | 80-100 °C | To ensure a reasonable reaction rate. |

| Time | 12-24 hours | Typical reaction time; monitor by TLC or LC-MS. |

Table 2: Reaction Conditions for Di-Arylation

| Parameter | Condition | Purpose |

|---|---|---|

| Arylboronic Acid | 2.5 equivalents | To ensure complete reaction at both C-Br sites. |

| Pd Catalyst | Pd(dppf)Cl₂ (3-5 mol%) or Pd(OAc)₂ (3 mol%) + XPhos (6 mol%) | Robust catalysts suitable for more demanding couplings. |

| Base | K₃PO₄ or Cs₂CO₃ (3.0-4.0 equivalents) | Stronger bases can improve yields for the second coupling. |

| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF | DMF can be used for less reactive substrates. |

| Temperature | 100-120 °C | Higher temperatures may be needed to drive di-substitution. |

| Time | 18-36 hours | Longer reaction time may be required; monitor progress. |

Experimental Protocols

The following protocols are generalized starting points. Optimization may be required for specific arylboronic acid coupling partners. All operations should be performed in a well-ventilated fume hood.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.[9]

Protocol 1: Selective Mono-Arylation of this compound

This protocol details a representative Suzuki-Miyaura coupling reaction to introduce a single aryl group.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (e.g., Phenylboronic acid) (1.1 mmol, 1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane, anhydrous (8 mL)

-

Water, degassed (2 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.[10]

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes by evacuating and backfilling three times.[6]

-

Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water via syringe.[9]

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon consumption of the starting material (typically 12-24 hours), cool the reaction mixture to room temperature.[10]

-

Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).[8]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-bromo-4-fluorophenol.

Protocol 2: Di-Arylation of this compound

This protocol outlines the Suzuki-Miyaura coupling to introduce two identical aryl groups.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (e.g., Phenylboronic acid) (2.5 mmol, 2.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv)

-

1,4-Dioxane, anhydrous (8 mL)

-

Water, degassed (2 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, potassium phosphate, and Pd(dppf)Cl₂.[11]

-

Seal the flask and establish an inert atmosphere as described in Protocol 1, step 2.

-

Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction may require 18-36 hours for completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Follow the workup and purification steps as described in Protocol 1 (steps 6-10) to isolate the desired 2,6-diaryl-4-fluorophenol.

Caption: Decision tree for selective mono- vs. di-arylation.

Troubleshooting

-

Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading (up to 5 mol%), using a more active ligand (e.g., XPhos, RuPhos), or increasing the reaction temperature.[8] Ensure all reagents and solvents are anhydrous and properly degassed.

-

Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen or Pd(II) species.[2] Ensure the reaction is maintained under a strict inert atmosphere.

-

Mixture of Products: If a mixture of starting material, mono- and di-substituted products is obtained, purification by column chromatography is essential. To favor one product, adjust the stoichiometry of the boronic acid and reaction time accordingly.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. tcichemicals.com [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for the Sonogashira Coupling of 2,6-Dibromo-4-fluorophenol with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in modern organic synthesis.[2][3] Its mild reaction conditions and tolerance for a wide range of functional groups make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[4]

This document provides detailed application notes and experimental protocols for the double Sonogashira coupling of 2,6-Dibromo-4-fluorophenol with various terminal alkynes. The resulting 2,6-dialkynyl-4-fluorophenol scaffold is a key structural motif with significant potential in medicinal chemistry and materials science. The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates, while the extended π-conjugation of the dialkynyl system is of interest for the development of organic electronic materials.[5]

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. A transmetalation step then occurs where the acetylide ligand is transferred from copper to the palladium center. Finally, reductive elimination from the palladium complex yields the arylethyne product and regenerates the active palladium(0) catalyst. In the case of this compound, the reaction can proceed sequentially at both bromine positions to afford the disubstituted product.

Data Presentation